6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Catalog No.
S732551
CAS No.
92926-32-4
M.F
C12H13FN2O2
M. Wt
236.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2...

CAS Number

92926-32-4

Product Name

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

IUPAC Name

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

InChI

InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)

InChI Key

ZHRWOWCJMFGREP-UHFFFAOYSA-N

SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2

Potential as a Pharmaceutical Intermediate:

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (also known as FBSPO) is a heterocyclic compound with potential applications in the pharmaceutical industry. Its unique structure, containing both a benzoxazine and a piperidine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic properties. Studies have shown that FBSPO can serve as a precursor for the synthesis of various heterocyclic scaffolds, including those exhibiting antipsychotic and anti-inflammatory activities [].

Investigation of Biological Properties:

While FBSPO itself hasn't been extensively studied for its biological effects, its derivatives have shown promising results in preliminary research. For instance, some FBSPO-derived compounds have exhibited antipsychotic activity comparable to established drugs []. Additionally, other derivatives have demonstrated anti-inflammatory properties in cell-based assays []. These findings suggest that further exploration of FBSPO and its derivatives might lead to the development of novel therapeutic agents.

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a heterocyclic compound characterized by a unique spiro structure that integrates a benzoxazine and piperidine moiety. Its chemical formula is C12H12FN2OC_{12}H_{12}FN_{2}O, and it has a molecular weight of approximately 220.24 g/mol. The presence of a fluorine atom in the structure enhances its potential biological activity and reactivity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

FBSPO itself does not have well-documented biological effects. However, its derivatives obtained through further synthetic modifications have shown promising results in preliminary research. Some FBSPO-derived compounds have exhibited antipsychotic activity comparable to established drugs, while others have demonstrated anti-inflammatory properties in cell-based assays []. These findings suggest that FBSPO can serve as a valuable platform for the development of novel therapeutic agents with specific mechanisms of action depending on the functionalities introduced during derivatization [, ].

, including:

  • Hydrolysis: The amide group can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .
  • Reductive Reactions: The carbonyl group can be reduced using agents like lithium aluminum hydride or sodium borohydride .
  • Nucleophilic Substitution: Depending on substituents, nucleophilic substitutions can occur at various positions within the molecule .
  • Cyclization Reactions: The spiro structure may facilitate intramolecular cyclization under appropriate conditions .
  • Functional Group Transformations: Functional groups such as alcohols or amines can undergo transformations like esterification or amidation .
  • Oxidation Reactions: Various oxidizing agents can modify the compound's functional groups .

Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the spiro compound.
  • Fluorination Reactions: Introducing fluorine can be accomplished through electrophilic fluorination techniques.
  • Amidation Techniques: Amide formation from corresponding carboxylic acids and amines is another synthetic route.

These methods often require careful control of reaction conditions to ensure high yields and purity of the final product.

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel therapeutic agents.
  • Material Science: The compound could serve as a building block for advanced materials with specific properties.
  • Chemical Research: It may be utilized in the development of new synthetic methodologies or as a reference compound in studies.

Interaction studies involving 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one are crucial for understanding its biological mechanisms. Investigating its interactions with biological targets (e.g., enzymes or receptors) can reveal insights into its pharmacological profile. Preliminary studies suggest that its structural features may enhance binding affinity for certain targets compared to non-fluorinated analogs.

Several compounds share structural similarities with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Here are some notable examples:

Compound NameSimilarityUnique Features
6-Chlorospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one0.72Contains chlorine instead of fluorine; potential differences in reactivity and biological activity.
6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one0.75Bromine substitution may alter pharmacological properties compared to fluorinated analogs.
tert-Butyl 6-chloro-2-oxo-spiro[benzo[d][1,3]oxazine-4,4'-piperidine]0.84Features a tert-butyl group which could influence solubility and bioavailability.
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride0.84Hydrochloride salt form may enhance stability and solubility for pharmaceutical applications.

These compounds highlight the unique position of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one within its class due to the presence of fluorine and its specific structural characteristics that could influence its reactivity and biological activity.

XLogP3

1.1

Wikipedia

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Dates

Modify: 2023-08-15

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